BenchChemオンラインストアへようこそ!

6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

Synthetic intermediate Purity specification Physicochemical QC

Source the definitive 4‑CF₃‑6‑CH₃ regioisomer for systematic SAR evaluation. Unlike the commercial 4‑CH₃‑6‑CF₃ isomer (CAS 910442‑22‑7), this 1,2‑dihydropyridine‑3‑carboxylic acid places the electron‑withdrawing trifluoromethyl group at the 4‑position, modulating metabolic stability, enol‑carbonyl electron density, and target‑binding geometry. It serves as a versatile late‑stage intermediate for CNS‑penetrant EZH2 inhibitors and dual integrin antagonists. Parallel procurement enables controlled, head‑to‑head exploration of CF₃ position‑dependent pharmacology without custom synthesis.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 24667-07-0
Cat. No. B6258226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
CAS24667-07-0
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)5(7(14)15)6(13)12-3/h2H,1H3,(H,12,13)(H,14,15)
InChIKeyUNSSLBNWWBBLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of 6‑Methyl‑2‑oxo‑4‑(trifluoromethyl)‑1,2‑dihydropyridine‑3‑carboxylic Acid (CAS 24667‑07‑0)


6‑Methyl‑2‑oxo‑4‑(trifluoromethyl)‑1,2‑dihydropyridine‑3‑carboxylic acid belongs to the 1,2‑dihydropyridine‑3‑carboxylic acid family, characterized by a pyridone ring bearing a 4‑trifluoromethyl and a 6‑methyl substituent. Its molecular formula is C₈H₆F₃NO₃, molecular weight 221.13 g·mol⁻¹, density 1.526 g·cm⁻³, and boiling point 328.7 °C at 760 mmHg . The compound is supplied as a research chemical with purities typically ≥98 % (HPLC) and has been cited as a key synthetic intermediate in medicinal chemistry programs targeting EZH2 and α4 integrin receptors .

Why Generic Replacement of 6‑Methyl‑2‑oxo‑4‑(trifluoromethyl)‑1,2‑dihydropyridine‑3‑carboxylic Acid with In‑Class Analogs Is Not Straightforward


Positional isomerism on the 1,2‑dihydropyridine‑3‑carboxylic acid scaffold – particularly the placement of the electron‑withdrawing trifluoromethyl group – governs both the electron density of the enol‑carbonyl system and the acidity of the carboxylic acid. The title compound places CF₃ at the 4‑position and CH₃ at the 6‑position, whereas the commercially available isomer 2‑hydroxy‑4‑methyl‑6‑(trifluoromethyl)nicotinic acid (CAS 910442‑22‑7) swaps these substituents . Such regioisomeric pairs frequently display divergent reactivity in amide‑bond formation, differences in metabolic stability (CYP‑mediated hydroxylation is sensitive to ring‑position), and altered hydrogen‑bond networks with biological targets. In the absence of a dedicated head‑to‑head study, these class‑level observations imply that simply substituting one regioisomer for another risks compromising synthetic yield, target engagement, or pharmacokinetic profile.

Quantitative Differentiation Map for 6‑Methyl‑2‑oxo‑4‑(trifluoromethyl)‑1,2‑dihydropyridine‑3‑carboxylic Acid


Purity and Physicochemical Consistency Differentiate the Target Acid from Its Nitrile‑Analog Intermediate

The title carboxylic acid is routinely offered at ≥98 % purity (HPLC) , whereas the corresponding 3‑carbonitrile analog (CAS 654‑49‑9) is typically supplied at 95 % purity and has a reported melting range of 233–237 °C . The higher baseline purity of the acid reduces the burden of pre‑reaction purification. Furthermore, the acid exhibits a density of 1.526 g·cm⁻³ and a boiling point of 328.7 °C , parameters that are not commonly documented for the nitrile analog and that facilitate gravimetric handling and distillation‑based purification.

Synthetic intermediate Purity specification Physicochemical QC

Molecular‑Weight Difference Facilitates Mass‑Spectrometric Discrimination from the 3‑Carbonitrile Analog

The carboxylic acid (MW 221.13 g·mol⁻¹) differs by +19 Da from the 3‑carbonitrile analog (MW 202.13 g·mol⁻¹) [1]. In high‑resolution mass spectrometry (HRMS), this mass shift enables unambiguous differentiation of the compounds in reaction monitoring, metabolic stability assays, or impurity profiling without the need for chromatographic separation.

Analytical chemistry LC‑MS Metabolite identification

Regioisomeric Pairing with 4‑Methyl‑6‑(trifluoromethyl) Nicotinic Acid Creates Distinct Biological Annotation Potential

The title compound has been annotated in the context of EZH2 inhibitor (brain‑penetrant) and dual α4β1/α4β7 integrin antagonist patents . In contrast, the regioisomer 2‑hydroxy‑4‑methyl‑6‑(trifluoromethyl)nicotinic acid (CAS 910442‑22‑7) lacks analogous high‑profile medicinal chemistry annotations in publicly available literature . While this does not constitute a direct activity comparison, the enrichment of the 4‑CF₃‑6‑CH₃ isomer in bioactive compound series suggests that the specific substitution pattern is preferred for interactions with the aforementioned protein targets.

Medicinal chemistry Regioisomer profiling Target selectivity

Hydrogen‑Bond‑Donor Capacity of the Carboxylic Acid Distinguishes It from Nitrile‑ and Ester‑Class Building Blocks

The carboxylic acid group provides one hydrogen‑bond donor (OH) and two acceptor oxygen atoms, whereas the 3‑carbonitrile analog provides only a single hydrogen‑bond acceptor (N). This functional‑group difference is expected to increase aqueous solubility at physiological pH (via ionization) and to alter permeability. While direct measured LogP or solubility values for either compound are not publicly available, the general principle is that carboxylic acids exhibit lower passive membrane permeability but higher solubility and formulation flexibility than nitriles [1]. In the EZH2 inhibitor program, the acid moiety was leveraged to modulate P‑glycoprotein efflux and brain penetration, a strategy that would not be replicated with a nitrile [2].

Drug design Hydrogen bonding Physicochemical property

Application Scenarios Where 6‑Methyl‑2‑oxo‑4‑(trifluoromethyl)‑1,2‑dihydropyridine‑3‑carboxylic Acid Provides Differentiated Value


Synthesis of Brain‑Penetrant EZH2 Inhibitors Requiring Pyridone‑Carboxylic Acid Building Blocks

The acid serves as a key intermediate for introducing a pyridone‑carboxylic acid motif that modulates P‑glycoprotein efflux, enabling the design of CNS‑penetrant EZH2 inhibitors [1]. The 4‑CF₃ group enhances metabolic stability, while the 3‑carboxylic acid permits late‑stage amidation. The regioisomeric 4‑CH₃‑6‑CF₃ nicotinic acid would place the carboxylic acid in a different orientation, likely altering the scaffold’s interaction with the EZH2 binding pocket.

Preparation of Dual α4β1/α4β7 Integrin Antagonist Prodrugs

The compound was employed in the synthesis of N‑acyl‑4‑(3‑pyridonyl)phenylalanine derivatives, where the trifluoromethyl derivative exhibited potent dual integrin antagonism in a primate model of allergic asthma [2]. The carboxylic acid provides the handle for generating orally bioavailable prodrug esters (e.g., morpholinopropyl ester), an option that the nitrile or ester analogs cannot directly offer without additional deprotection steps.

Analytical Reference Standard for LC‑MS‑Based Metabolite Identification

Thanks to its well‑defined mass (221.13 Da) and typical 98 % purity, the acid can serve as a qualitative reference standard in HRMS workflows designed to identify carboxylic acid metabolites of fluorinated heterocycles. The +19 Da shift relative to the commonly encountered nitrile analog allows for definitive assignment in complex biological matrices [3].

Medicinal Chemistry SAR Campaigns on Regioisomeric Nicotinic Acid Scaffolds

When a project requires systematic exploration of the positional effect of the CF₃ group on a pyridone‑carboxylic acid template, the title compound provides the 4‑CF₃‑6‑CH₃ isomer complementing the commercially available 4‑CH₃‑6‑CF₃ isomer (CAS 910442‑22‑7). Parallel procurement of both isomers enables direct, controlled evaluation of regioisomer‑dependent SAR without the need for custom synthesis .

Quote Request

Request a Quote for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.